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Abstract
Mitiperstat (AZD4831) is an investigational, orally administered, irreversible inhibitor of

myeloperoxidase (MPO). Developed by AstraZeneca, it represents a novel therapeutic

approach targeting the pathways of inflammation and oxidative stress, which are implicated in

a variety of cardiovascular and metabolic diseases. This document provides a comprehensive

overview of the core mechanism of action of Mitiperstat, supported by quantitative data from

preclinical and clinical studies, detailed experimental methodologies, and visual

representations of the relevant biological pathways and study designs.

Core Mechanism of Action: Myeloperoxidase
Inhibition
The primary pharmacological target of Mitiperstat is Myeloperoxidase (MPO), a heme-

containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils.

1.1. The Pathophysiological Role of Myeloperoxidase (MPO)

Under normal physiological conditions, MPO is a critical component of the innate immune

system's defense against microbial pathogens. Upon neutrophil activation at sites of

inflammation, MPO is released into the extracellular space. It catalyzes the reaction between
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hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a

potent oxidizing and chlorinating agent.

However, in chronic inflammatory states such as heart failure, MPO activity becomes excessive

and detrimental. Overproduction of MPO and its reactive products leads to:

Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular

components.

Endothelial Dysfunction: MPO scavenges nitric oxide (NO), a key vasodilator, thereby

impairing microvascular function.

Tissue Fibrosis and Remodeling: MPO-derived oxidants promote inflammation and

contribute to interstitial fibrosis and adverse tissue remodeling, particularly in the

myocardium.

1.2. Mitiperstat's Irreversible Inhibition

Mitiperstat is a mechanism-based, covalent inhibitor of MPO. It binds irreversibly to the

enzyme, leading to a sustained reduction in its activity. By inhibiting MPO, Mitiperstat
effectively blocks the production of hypochlorous acid and other downstream reactive species.

This action is hypothesized to reduce inflammation, mitigate oxidative stress, decrease fibrosis,

and improve the function of the microvasculature.

Signaling Pathway of Mitiperstat Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neutrophil Activation

MPO-Mediated Oxidative Stress Therapeutic Intervention

Inflammatory
Stimuli

Neutrophil

activates

Myeloperoxidase (MPO)

releases

Hypochlorous Acid
(HOCl) & ROS

catalyzes production of

Nitric Oxide (NO)

scavenges

H₂O₂ Cl⁻

Endothelial Dysfunction

causes

Myocardial Fibrosis
& Remodeling

promotes prevents

Mitiperstat
(AZD4831)

irreversibly inhibits

Click to download full resolution via product page

Caption: Mechanism of Mitiperstat (AZD4831) action on the MPO pathway.

Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and clinical studies of

Mitiperstat.

Table 1: In Vitro Potency and Selectivity
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Target IC₅₀ Value Notes

Myeloperoxidase (MPO) 1.5 nM
Demonstrates high potency for

its primary target.

Thyroid Peroxidase (TPO)
0.69 µM (>450-fold selective

vs. MPO)

High selectivity against TPO is

crucial for avoiding thyroid-

related side effects.

CYP3A4 6 µM

Weak inhibitory activity,

suggesting a lower potential

for drug-drug interactions.

Table 2: Clinical Pharmacodynamic & Pharmacokinetic
Data

Parameter Finding Study/Context

MPO Activity Reduction
69% reduction from baseline to

day 30.

Phase IIa SATELLITE trial

(HFpEF patients).

Placebo-Adjusted MPO

Reduction

75% reduction from baseline to

end-of-treatment.
Phase IIa SATELLITE trial.

Target Engagement

>50% MPO inhibition at low

nanomolar plasma

concentrations.

Phase I study in healthy

volunteers.

Elimination Half-life Approximately 40-70 hours.
Phase I study, supporting

once-daily dosing.

Steady State
Achieved within 10 days of

once-daily dosing.
Phase I study.

Experimental Protocols
The mechanism of action and clinical effects of Mitiperstat have been elucidated through a

series of structured clinical trials.
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Phase I: Multiple Ascending Dose Study in Healthy
Volunteers (e.g., NCT03136991)

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and

pharmacodynamics (PD) of Mitiperstat.

Design: A randomized, single-blind, placebo-controlled, multiple ascending dose study.

Participants: Healthy male volunteers, typically aged 18-50 years.

Methodology:

Subjects are randomized into cohorts to receive either a specific dose of Mitiperstat or a

placebo, administered once daily for a set period (e.g., 14 days).

Doses are escalated in subsequent cohorts after safety reviews.

Serial blood samples are collected to determine plasma concentrations of Mitiperstat (PK

analysis) and to measure MPO activity (PD analysis).

Safety is monitored through vital signs, ECGs, clinical laboratory tests, and recording of

adverse events.

Key Endpoints: Safety and tolerability, PK parameters (Cmax, AUC, half-life), and the dose-

response relationship for MPO inhibition.

Phase IIb: Efficacy and Safety Study in Patients (e.g.,
ENDEAVOR Trial - NCT04986202)

Objective: To evaluate the efficacy and safety of Mitiperstat in patients with heart failure with

preserved or mildly reduced ejection fraction (HFpEF/HFmrEF).

Design: A randomized, double-blind, placebo-controlled, multi-center trial.

Participants: Patients diagnosed with symptomatic heart failure and a left ventricular ejection

fraction >40%, with evidence of elevated natriuretic peptides and structural heart disease.

Methodology:
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Eligible patients are randomized (e.g., 1:1:1) to receive one of two doses of Mitiperstat
(e.g., 2.5 mg, 5 mg) or a matching placebo, once daily.

Treatment continues for a predefined period (e.g., 48 weeks).

Primary efficacy endpoints are assessed at specified time points (e.g., 16 or 24 weeks).

These often include changes in symptom scores (e.g., Kansas City Cardiomyopathy

Questionnaire - KCCQ) and functional capacity (e.g., 6-minute walk distance - 6MWD).

Secondary endpoints can include changes in biomarkers (e.g., NT-proBNP),

echocardiographic parameters, and rates of cardiovascular events like heart failure

hospitalizations.

Safety and tolerability are monitored throughout the study.

Experimental Workflow for a Phase II Clinical Trial
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Caption: Generalized workflow for a Phase II clinical trial like ENDEAVOR.
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Clinical Findings and Future Directions
Clinical development has focused primarily on HFpEF, a condition characterized by systemic

inflammation and microvascular dysfunction.

Target Engagement Confirmed: The Phase IIa SATELLITE trial successfully demonstrated

that Mitiperstat achieves significant MPO inhibition in patients with HFpEF.

Efficacy in HFpEF: The larger Phase IIb ENDEAVOR trial, however, did not meet its primary

endpoints. Mitiperstat failed to show a statistically significant improvement in symptom

burden (KCCQ score) or exercise capacity (6-minute walk distance) compared to placebo.

Exploratory Signals: Despite the neutral primary results, exploratory analyses of the

ENDEAVOR trial suggested a potential reduction in heart failure hospitalizations.

Furthermore, proteomics analysis indicated that Mitiperstat may reduce monocyte activation

by decreasing mitochondrial stress, a mechanism that warrants further investigation.

Other Indications: Mitiperstat is also being investigated in preclinical or clinical stages for

other inflammatory conditions, including non-alcoholic fatty liver disease (NAFLD), chronic

obstructive pulmonary disease (COPD), and chronic kidney disease.

Conclusion
Mitiperstat (AZD4831) is a potent and selective irreversible inhibitor of myeloperoxidase. Its

mechanism of action is centered on reducing MPO-driven oxidative stress and inflammation,

thereby aiming to improve microvascular function and mitigate tissue damage. While clinical

trials have successfully confirmed its ability to engage its target in patients, the translation of

this pharmacological activity into improved symptoms and functional capacity in HFpEF has not

been established. Future research may focus on patient populations where MPO-driven

inflammation is a more dominant pathological driver or on clinical endpoints, such as

hospitalization rates, where promising signals have been observed.

To cite this document: BenchChem. [Mitiperstat (AZD4831): A Technical Guide to its
Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830898#mitiperstat-azd4831-mechanism-of-
action]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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